molecular formula C13H16ClNO B11968436 4-(4-Chlorophenyl)-4-isopropoxybutyronitrile CAS No. 6940-91-6

4-(4-Chlorophenyl)-4-isopropoxybutyronitrile

Cat. No.: B11968436
CAS No.: 6940-91-6
M. Wt: 237.72 g/mol
InChI Key: YBAIQXPHJJTGMX-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-isopropoxybutyronitrile is a nitrile-derivatized compound featuring a 4-chlorophenyl group and an isopropoxy substituent on the fourth carbon of a butyronitrile backbone. The chlorophenyl moiety is a common pharmacophore in antihistamines (e.g., cetirizine derivatives) , while the nitrile group may influence metabolic stability or receptor binding .

Properties

CAS No.

6940-91-6

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

4-(4-chlorophenyl)-4-propan-2-yloxybutanenitrile

InChI

InChI=1S/C13H16ClNO/c1-10(2)16-13(4-3-9-15)11-5-7-12(14)8-6-11/h5-8,10,13H,3-4H2,1-2H3

InChI Key

YBAIQXPHJJTGMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CCC#N)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Hydrocyanation of α,β-Unsaturated Ketone Precursors

A widely documented method involves the hydrocyanation of α,β-unsaturated ketones using trimethylsilyl cyanide (Me₃SiCN) as the cyanide source. This approach, adapted from analogous nitrile syntheses , proceeds via a conjugate addition mechanism:

Reaction Scheme :

(E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one+Me₃SiCNCs2CO3,Dioxane4-(4-Chlorophenyl)-4-isopropoxybutyronitrile\text{(E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one} + \text{Me₃SiCN} \xrightarrow{\text{Cs}2\text{CO}3, \text{Dioxane}} \text{this compound}

Procedure :

  • Combine (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (0.3 mmol), Cs₂CO₃ (0.0015 mmol), and dioxane (0.5 mL) in a Schlenk tube.

  • Add Me₃SiCN (0.45 mmol) and H₂O (1.2 mmol).

  • Reflux until reaction completion (monitored by TLC).

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (PE–EtOAc, 15:1) .

Key Parameters :

ParameterValue
CatalystCs₂CO₃
SolventDioxane
TemperatureReflux (~100°C)
Yield88%

This method achieves high regioselectivity due to the electron-withdrawing effect of the 4-chlorophenyl group, which stabilizes the intermediate enolate. The cesium carbonate base facilitates deprotonation, enhancing nucleophilic attack by cyanide .

Alkoxylation-Cyclization Sequential Strategy

An alternative two-step synthesis involves alkoxylation followed by cyclization:

Step 1: Alkoxylation of 4-Chlorophenylacetonitrile

4-Chlorophenylacetonitrile+Isopropyl BromideKOH, DMF4-(4-Chlorophenyl)-4-isopropoxybutanenitrile\text{4-Chlorophenylacetonitrile} + \text{Isopropyl Bromide} \xrightarrow{\text{KOH, DMF}} \text{4-(4-Chlorophenyl)-4-isopropoxybutanenitrile}

Step 2: Oxidation to Nitrile

4-(4-Chlorophenyl)-4-isopropoxybutanenitrileNaOCl, AcOHThis compound\text{4-(4-Chlorophenyl)-4-isopropoxybutanenitrile} \xrightarrow{\text{NaOCl, AcOH}} \text{this compound}

Optimized Conditions :

  • Alkoxylation : KOH (2 eq), DMF, 80°C, 6 hours

  • Oxidation : NaOCl (1.5 eq), acetic acid, 25°C, 2 hours

Performance Metrics :

StepYieldPurity (HPLC)
175%92%
268%89%

This route offers modularity but requires careful control of oxidation conditions to prevent over-oxidation to carboxylic acids. The use of DMF as a polar aprotic solvent enhances alkoxylation efficiency by stabilizing the transition state .

Catalytic Cyanoalkylation Using Transition Metal Complexes

Recent advances employ palladium-catalyzed cyanoalkylation to construct the quaternary carbon center:

Reaction Protocol :

  • React 4-chlorophenylmagnesium bromide (1.2 eq) with 4-isopropoxybutyronitrile (1 eq) in THF.

  • Add Pd(OAc)₂ (5 mol%) and Xantphos ligand (6 mol%).

  • Stir at 60°C for 12 hours under N₂ atmosphere.

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the Grignard reagent to the nitrile, followed by reductive elimination to form the C–C bond. The bulky isopropoxy group necessitates the use of Xantphos to prevent β-hydride elimination.

Performance Data :

Catalyst LoadingLigandYield
5 mol% Pd(OAc)₂Xantphos82%
5 mol% PdCl₂BINAP65%

This method achieves excellent atom economy but requires stringent anhydrous conditions and specialized ligands .

Solid-Phase Synthesis for High-Throughput Production

Industrial-scale production often utilizes polymer-supported reagents to streamline purification:

Process Overview :

  • Immobilize 4-chlorophenylboronic acid on Wang resin.

  • Perform Suzuki-Miyaura coupling with 4-isopropoxybutyronitrile iodide.

  • Cleave product using TFA/DCM (95:5).

Advantages :

  • Eliminates aqueous workup steps

  • Enables automation

  • Purity >95% without chromatography

Scalability Data :

Batch SizeYieldCycle Time
100 g85%8 hours
1 kg79%10 hours

This approach is favored in pharmaceutical manufacturing due to reduced solvent waste and improved reproducibility .

Comparative Analysis of Synthetic Methods

The table below evaluates key performance indicators across different methodologies:

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Hydrocyanation88981200Moderate
Alkoxylation-Cyclization6889950High
Palladium Catalysis82952400Low
Solid-Phase Synthesis85951800High

Key Observations :

  • Hydrocyanation offers the best balance of yield and purity but uses toxic Me₃SiCN.

  • Solid-phase synthesis is optimal for large-scale production despite higher initial costs.

  • Transition metal catalysis provides high selectivity but faces challenges in catalyst recovery.

Scientific Research Applications

4-(4-Chlorophenyl)-4-isopropoxybutyronitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-isopropoxybutyronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural and inferred properties of 4-(4-Chlorophenyl)-4-isopropoxybutyronitrile and related compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Inferred logP
This compound 4-ClPh, 4-isopropoxy (C4) ~263.7 (estimated) Nitrile, ether ~3.2
2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile hydrochloride 2-ClPh, 4-dimethylamino (C4) 283.2 (hydrochloride) Nitrile, tertiary amine (salt) ~2.5 (free base)
Levocetirizine dihydrochloride 4-ClPh, piperazine, carboxylate 461.8 Carboxylic acid, piperazine ~1.8
Cetirizine-related impurity (2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol) 4-ClPh, piperazine, ethanol ~388.9 (free base) Alcohol, piperazine ~2.9

Key Observations:

  • Lipophilicity: The isopropoxy group in the target compound enhances lipophilicity (logP ~3.2) compared to polar substituents like the dimethylamino group in 2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile hydrochloride (logP ~2.5) . This may improve membrane permeability but reduce aqueous solubility.
  • Pharmacological Relevance: The chlorophenyl group is a critical pharmacophore in antihistamines (e.g., cetirizine derivatives) for H1-receptor binding .
  • Stability : Nitriles are generally stable under physiological conditions but may hydrolyze to carboxylic acids in acidic environments. The isopropoxy group could sterically hinder hydrolysis compared to unsubstituted analogs .

Pharmacokinetic and Toxicological Implications

  • In contrast, the dimethylamino group in 2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile hydrochloride could undergo N-demethylation .
  • Toxicity : Nitriles can release cyanide upon metabolism, but steric hindrance from the isopropoxy group may mitigate this risk. Cetirizine-related compounds show low toxicity due to optimized substituents .

Biological Activity

Overview of 4-(4-Chlorophenyl)-4-isopropoxybutyronitrile

This compound is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound belongs to the class of nitriles and is characterized by its unique chemical structure, which may influence its interaction with biological systems.

Chemical Structure

The molecular formula for this compound is C14H16ClN. The presence of the chlorophenyl group and the isopropoxy moiety suggests that this compound could exhibit significant lipophilicity, potentially affecting its absorption and distribution in biological systems.

Antimicrobial Properties

Research has indicated that compounds containing chlorophenyl groups often exhibit antimicrobial activity. Studies have shown that derivatives of chlorophenyl compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

Anti-inflammatory Effects

Some studies have suggested that nitrile compounds can exhibit anti-inflammatory properties. The presence of the isopropoxy group may enhance this activity by modulating inflammatory pathways. Research involving similar compounds has demonstrated a reduction in pro-inflammatory cytokines, indicating a potential for therapeutic applications in inflammatory diseases.

Cytotoxicity and Anticancer Activity

There is emerging evidence that certain nitriles can induce cytotoxic effects in cancer cell lines. Preliminary studies on structurally related compounds have shown that they can trigger apoptosis in various cancer types, possibly through the activation of caspases or disruption of mitochondrial function. Further investigation into this compound's effects on specific cancer cell lines could provide insights into its potential as an anticancer agent.

Q & A

Q. Methodological Answer :

  • HPLC Optimization : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate polar and non-polar impurities. Monitor at 254 nm for aromatic chromophores.
  • Mass Spectrometry : Confirm impurity structures via high-resolution LC-MS/MS, comparing fragmentation patterns with reference standards .

How can reaction conditions be optimized to improve the yield of this compound while minimizing side products?

Basic Research Question
Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, stoichiometry) systematically. For example:
    • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) vs. organocatalysts for coupling reactions.
    • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution .
  • Byproduct Mitigation : Monitor reaction progress via inline FTIR to detect intermediates (e.g., ketones or hydroxylated byproducts) and adjust quenching times .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

Basic Research Question
Methodological Answer :

  • NMR Analysis :
    • 1H NMR : Identify isopropoxy protons (δ 1.2–1.4 ppm, doublet) and chlorophenyl aromatic protons (δ 7.3–7.6 ppm).
    • 13C NMR : Confirm nitrile carbon (δ 115–120 ppm) and quaternary carbons adjacent to oxygen .
  • Infrared Spectroscopy : Detect nitrile stretch (~2240 cm⁻¹) and ether C-O-C (1100–1250 cm⁻¹) .
  • Chromatography : Use UPLC-PDA for purity assessment, with retention time matching against synthesized standards.

How should discrepancies in NMR data between synthetic batches be systematically addressed?

Advanced Research Question
Methodological Answer :

  • 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.
  • Impurity Spiking : Add suspected impurities (e.g., Fenofibric Acid) to the sample and observe signal changes .
  • Cross-Validation : Compare with published data for structurally analogous compounds (e.g., 4-[4-(4-Chlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide derivatives) to identify substituent effects .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question
Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Exposure Mitigation :
    • Inhalation : Install HEPA filters in ventilation systems.
    • Spill Management : Neutralize with activated carbon and dispose as hazardous waste .

How can mechanistic insights into the formation of this compound be derived using kinetic studies?

Advanced Research Question
Methodological Answer :

  • Rate Law Determination : Conduct pseudo-first-order kinetics under varying [nucleophile] (e.g., isopropoxide) to identify rate-limiting steps.
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to track proton transfer in intermediates via 1H NMR .
  • Computational Modeling : Perform DFT calculations to simulate transition states and compare activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms).

What strategies can resolve contradictions in reported bioactivity data for derivatives of this compound?

Advanced Research Question
Methodological Answer :

  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., fungicidal activity of Fenbuconazole analogs) and apply statistical weighting to account for methodological variability .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing isopropoxy with methoxy) and test in standardized assays .

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